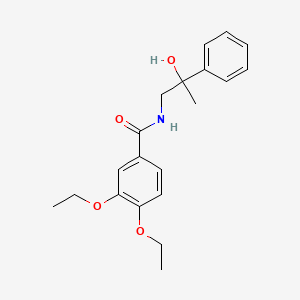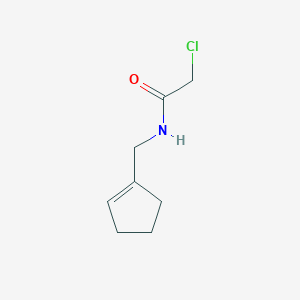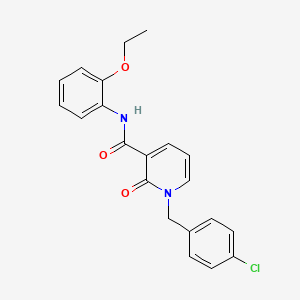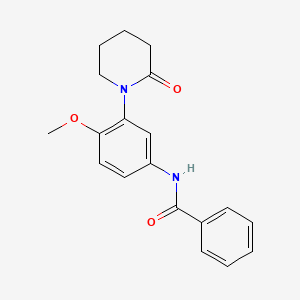
N-(4-甲氧基-3-(2-氧代哌啶-1-基)苯基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of piperidone derivatives, such as “N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzamide”, has been a subject of interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Various catalysts have been employed in these reactions, including Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt .
Molecular Structure Analysis
The molecular structure of “N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzamide” consists of 19 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The InChIKey of the compound is SEAWONBXKAHDGX-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 324.38 g/mol. It has a computed XLogP3-AA value of 2.5, indicating its lipophilicity . The compound has one hydrogen bond donor and two hydrogen bond acceptors . The topological polar surface area is 49.4 Ų .
科学研究应用
化学合成与修饰:
- 对映选择性合成:与目标化合物相关的 N-甲氧基-N-甲基酰胺衍生物用于对映选择性合成,能够产生复杂的手性分子 (Calvez, Chiaroni, & Langlois, 1998)。
- 苯甲酰胺衍生物在缓蚀中的应用:具有甲氧基取代基的苯甲酰胺衍生物(与目标化合物类似)对低碳钢腐蚀表现出显着的抑制作用,凸显了它们在工业应用中的潜力 (Mishra 等,2018)。
药理学研究:
- 抗精神病药物:某些苯甲酰胺衍生物表现出作为抗精神病药物的潜力,为精神疾病的新疗法提供了见解 (Högberg 等,1990)。
- 抗血小板药物:一些苯甲酰胺衍生物显示出作为抗血小板药物的希望,这在心血管疾病的治疗中可能具有重要意义 (Liu, Chen, Qiu, & Zhang, 2019)。
其他应用:
- 抗高血糖药物:对苯并吡喃衍生物(与苯甲酰胺在结构上相关)的研究表明它们在治疗糖尿病中的潜力 (Nomura 等,1999)。
- 阿尔茨海默病研究:与苯甲酰胺在结构上相似的化合物已被研究其在治疗阿尔茨海默病症状方面的潜力,展示了这些化合物在大脑研究中的广泛适用性 (Lee 等,2018)。
作用机制
Target of Action
The primary target of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide is activated factor X (FXa) . FXa plays a crucial role in the blood coagulation cascade, where it converts prothrombin to thrombin, leading to clot formation .
Mode of Action
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide acts as a direct inhibitor of FXa . It binds to FXa with an inhibitory constant of 0.08 nM, showing over 30,000-fold selectivity for FXa over other human coagulation proteases . This compound inhibits both free and prothrombinase-bound FXa activity in vitro .
Biochemical Pathways
By inhibiting FXa, N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide disrupts the coagulation cascade, reducing thrombin generation . Although it has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation .
Pharmacokinetics
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide exhibits good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug-drug interactions . The elimination pathways for this compound include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide has been identified as the major circulating metabolite in humans, but it is inactive against human FXa .
Result of Action
The inhibition of FXa by N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide leads to a reduction in thrombin generation, thereby decreasing the risk of thromboembolic diseases . Preclinical studies have demonstrated its dose-dependent antithrombotic efficacy at doses that preserved hemostasis .
Action Environment
While specific environmental factors influencing the action of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide are not mentioned in the available literature, it’s worth noting that factors such as pH, temperature, and the presence of other drugs could potentially influence the compound’s action, efficacy, and stability
属性
IUPAC Name |
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-24-17-11-10-15(20-19(23)14-7-3-2-4-8-14)13-16(17)21-12-6-5-9-18(21)22/h2-4,7-8,10-11,13H,5-6,9,12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMGGWMKXDOUPSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[d][1,3]dioxol-5-yl(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone](/img/structure/B2962174.png)
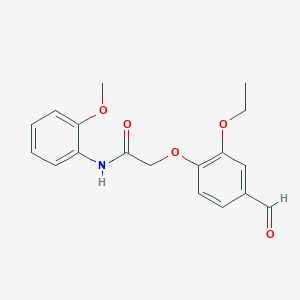

![diethyl 1-[2-(2-chlorophenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B2962177.png)
![3-Methyl-7-[(4-methylphenyl)methylsulfanyl]-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2962179.png)
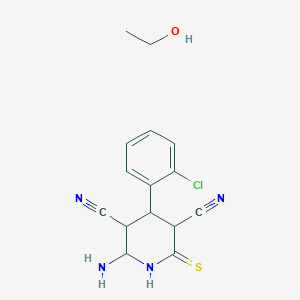
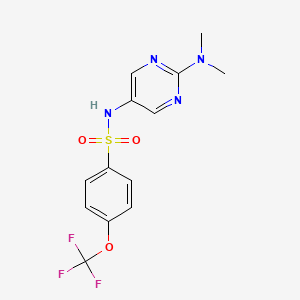
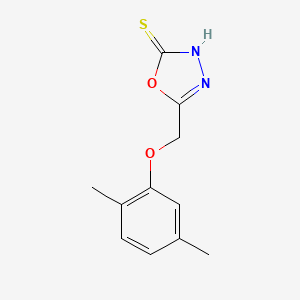
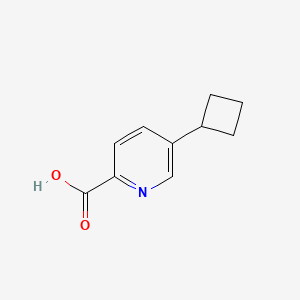
![tert-butyl (8S)-6-amino-5,7,7-tricyano-8-[4-(trifluoromethyl)phenyl]-1,2,3,7,8,8a-hexahydroisoquinoline-2-carboxylate](/img/structure/B2962187.png)
